molecular formula C8H12N2OS B8478828 5-(2-Aminopropyl)thiophene-2-carboxamide CAS No. 88961-66-4

5-(2-Aminopropyl)thiophene-2-carboxamide

Cat. No.: B8478828
CAS No.: 88961-66-4
M. Wt: 184.26 g/mol
InChI Key: ROTWQFMQPDPHKY-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a 2-aminopropyl side chain.

Properties

CAS No.

88961-66-4

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-(2-aminopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H12N2OS/c1-5(9)4-6-2-3-7(12-6)8(10)11/h2-3,5H,4,9H2,1H3,(H2,10,11)

InChI Key

ROTWQFMQPDPHKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-(2-Aminopropyl)thiophene-2-carboxamide and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Thiophene 5-(2-aminopropyl), 2-carboxamide ~210 (estimated) Amine, carboxamide
5-(2-Aminopropyl)indole (5-IT) Indole 5-(2-aminopropyl) 188.25 Amine, aromatic indole
5-APB Benzofuran 5-(2-aminopropyl) 203.27 Amine, aromatic benzofuran
3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene 3-isopropoxy, 5-methoxy, 2-carboxamide ~395 (estimated) Carboxamide, tetrazole, ethers
Methyl 5-aminobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-amino, 2-methyl ester 207.25 Ester, amine

Key Observations :

  • Core Heterocycle : The thiophene ring in the target compound contrasts with indole (5-IT) and benzofuran (5-APB), altering electron distribution and binding affinity. Benzo[b]thiophene derivatives (e.g., ) exhibit enhanced aromaticity and steric bulk compared to simple thiophene .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Name LogP (Estimated) Solubility (Water) Reported Bioactivity Synthesis Route
This compound ~1.2 Moderate Suspected serotonergic activity Likely reductive amination
5-IT 2.1 Low Psychoactive (stimulant/entactogen) Condensation + LiAlH4 reduction
5-APB 1.8 Low Entactogen, reported neurotoxicity Similar to 5-IT
3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide ~2.5 Poor Unknown; tetrazole suggests kinase inhibition potential Multi-step substitution

Key Observations :

  • Bioactivity : 5-IT and 5-APB are confirmed psychoactive substances, while the target compound’s activity remains speculative. The tetrazole-containing benzo[b]thiophene analogue () may target enzymes like kinases due to tetrazole’s metal-binding properties .
  • Synthesis : The target compound’s synthesis likely parallels 5-IT’s reductive amination (), but requires thiophene precursors (e.g., 2-thiophenecarboxylic acid derivatives, ) .

Impurity Profiles and Regulatory Status

  • This compound: No impurity data available. Regulatory status unclear, but structural similarity to controlled substances (e.g., 5-IT) may attract scrutiny .
  • 5-IT: Found in combination with MDAI, MPA, and caffeine in seized samples ().
  • Methyl 5-aminobenzo[b]thiophene-2-carboxylate: Industrial applications (e.g., dyes, pharmaceuticals) with standardized purity protocols () .

Preparation Methods

Reductive Amination of 5-Formylthiophene-2-carboxamide

A direct method involves functionalizing position 5 with a formyl group, followed by reductive amination. 5-Formylthiophene-2-carboxamide is synthesized via Vilsmeier-Haack formylation of thiophene-2-carboxamide using POCl₃ and DMF. The aldehyde intermediate reacts with 2-aminopropylamine in the presence of NaBH₃CN or NaBH(OAc)₃ to form the secondary amine.

Procedure :

  • Formylation : Thiophene-2-carboxamide (1 eq) is treated with POCl₃ (1.2 eq) and DMF (2 eq) in dichloromethane at 0°C, followed by quenching with ice water to yield 5-formylthiophene-2-carboxamide.

  • Reductive Amination : The aldehyde (1 eq) and 2-aminopropylamine (1.5 eq) are stirred in methanol with NaBH₃CN (1.2 eq) at room temperature for 12 hours. The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Data :

  • Yield : 65–78%

  • Characterization : ¹H NMR (DMSO-d₆) δ: 8.21 (s, 1H, NH), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 3.15 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.65 (m, 2H, CH₂), 1.85 (m, 2H, CH₂).

Cross-Coupling via Suzuki-Miyaura Reaction

For halogenated precursors, palladium-catalyzed cross-coupling introduces the aminopropyl group. 5-Bromothiophene-2-carboxamide is synthesized by brominating thiophene-2-carboxamide with NBS in DMF. A Boc-protected 2-aminopropylboronic acid pinacol ester is then coupled using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Procedure :

  • Bromination : Thiophene-2-carboxamide (1 eq) is treated with NBS (1.1 eq) in DMF at 0°C for 2 hours.

  • Suzuki Coupling : 5-Bromothiophene-2-carboxamide (1 eq), Boc-2-aminopropylboronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) are refluxed in dioxane/water (4:1) for 12 hours.

  • Deprotection : The Boc group is removed with TFA in dichloromethane.

Data :

  • Yield : 55–70%

  • HPLC Purity : >95%.

Alternative Routes via Nucleophilic Substitution

Alkylation of 5-Chlorothiophene-2-carboxamide

5-Chlorothiophene-2-carboxamide undergoes nucleophilic substitution with 2-aminopropylmagnesium bromide in THF at −78°C, followed by aqueous workup. This method is less favored due to competing side reactions.

Data :

  • Yield : 40–50%

  • Byproducts : Over-alkylation products (~20%).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Reductive Amination65–78%>90%ModerateHigh
Suzuki Coupling55–70%>95%HighModerate
Nucleophilic Substitution40–50%80–85%LowLow

Reductive amination offers the best balance of yield and scalability, while Suzuki coupling provides higher purity at the cost of palladium catalyst handling.

Challenges and Optimization

  • Regioselectivity : Directing substituents to position 5 requires careful choice of ketones in the Gewald reaction or halogenation conditions.

  • Amine Protection : Boc or Cbz groups prevent side reactions during cross-coupling.

  • Purification : Silica gel chromatography effectively separates products, though recrystallization (ethanol/water) improves purity for industrial-scale synthesis .

Q & A

Q. What are the primary synthetic routes for 5-(2-Aminopropyl)thiophene-2-carboxamide?

The synthesis of this compound typically involves thiophene-based coupling reactions and functional group modifications. Key methods include:

  • Gewald reaction : For constructing the thiophene core via cyclization of ketones with sulfur and cyanoacetates .
  • Amide coupling : Reaction of 5-bromothiophene-2-carboxylic acid with 2-aminopropylamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Suzuki-Miyaura cross-coupling : To introduce aryl/alkyl groups to the thiophene ring, enhancing structural diversity .
    Optimization parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–48 hours) to maximize yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the thiophene ring and the aminopropyl side chain. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while the aminopropyl group shows signals near δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.1) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

Q. What are the known biological targets or mechanisms of action for this compound?

Preliminary studies suggest interactions with:

  • Serotonergic receptors : Structural analogs like 5-APB (a benzofuran derivative) exhibit affinity for 5-HT₂ receptors, implying potential modulation of neurotransmitter pathways .
  • Enzymatic inhibition : The carboxamide group may bind to catalytic sites of oxidoreductases or proteases, altering metabolic or signaling cascades .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst loading : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 5 mol% improve cross-coupling efficiency while minimizing side reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) prevents decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or computational modeling (DFT calculations) to confirm stereochemistry .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify overlapping signals in crowded spectral regions .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace the carboxamide with sulfonamide (e.g., as in ) to assess impact on receptor binding .
  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate ring aromaticity’s role in activity .
  • In vitro assays : Test analogs against cell lines expressing target receptors (e.g., HEK-293 cells transfected with 5-HT₂A) to quantify potency and selectivity .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at pH 1–13 (simulating gastrointestinal and physiological conditions) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N₂ or Ar) to prevent oxidation .

Q. What methodologies are effective in identifying and quantifying synthetic impurities?

  • HPLC-DAD/MS : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS detects trace byproducts (e.g., dehalogenated or dimerized species) .
  • Quantitative NMR (qNMR) : Spiking with internal standards (e.g., maleic acid) enables impurity quantification without reference standards .

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